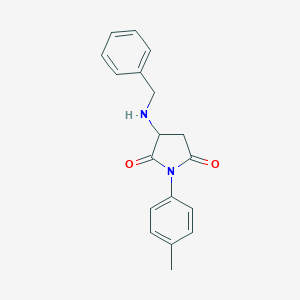![molecular formula C16H18N2O2S2 B304513 9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime](/img/structure/B304513.png)
9-(methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Wirkmechanismus
The mechanism of action of 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime is not entirely understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a crucial role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, this compound has also been found to exhibit several other biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime in lab experiments is its potent anti-cancer activity. This makes it an attractive candidate for cancer research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime. One of the directions is to further investigate its anti-cancer activity and its mechanism of action. Another direction is to explore its potential application in other fields, such as neurodegenerative diseases and inflammation. Additionally, research can be carried out to improve the solubility of this compound to make it more accessible for lab experiments.
Conclusion:
In conclusion, this compound is a chemical compound that has shown significant potential in various fields, including cancer research, inflammation, and neurodegenerative diseases. Its potent anti-cancer activity and other biochemical and physiological effects make it an attractive candidate for future research. Further investigation is required to fully understand its mechanism of action and explore its potential application in other fields.
Synthesemethoden
The synthesis of 9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime involves the reaction of 1,2,3,9-tetrahydrospiro[carbazole-1,2'-[1,3]dithiolane] with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this synthesis method is reported to be around 60%.
Wissenschaftliche Forschungsanwendungen
9-(Methoxymethyl)-1,2,3,9-tetrahydrospiro(4H-carbazole-1,2'-[1,3]-dithiolane)-4-one oxime has been studied extensively for its potential application in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Molekularformel |
C16H18N2O2S2 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
(NZ)-N-[9//'-(methoxymethyl)spiro[1,3-dithiolane-2,1//'-2,3-dihydrocarbazole]-4//'-ylidene]hydroxylamine |
InChI |
InChI=1S/C16H18N2O2S2/c1-20-10-18-13-5-3-2-4-11(13)14-12(17-19)6-7-16(15(14)18)21-8-9-22-16/h2-5,19H,6-10H2,1H3/b17-12- |
InChI-Schlüssel |
CQQWHONULIBCST-ATVHPVEESA-N |
Isomerische SMILES |
COCN1C2=CC=CC=C2C\3=C1C4(CC/C3=N/O)SCCS4 |
SMILES |
COCN1C2=CC=CC=C2C3=C1C4(CCC3=NO)SCCS4 |
Kanonische SMILES |
COCN1C2=CC=CC=C2C3=C1C4(CCC3=NO)SCCS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B304431.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methyl-4-pyridinyl)acetamide](/img/structure/B304433.png)
![Diethyl 1,1'-[1,4-phenylenebis(2,5-dioxo-1,3-pyrrolidinediyl)]di(3-piperidinecarboxylate)](/img/structure/B304437.png)
![Ethyl 1-[1-[4-[3-(4-ethoxycarbonylpiperidin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate](/img/structure/B304438.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)

![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B304449.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304452.png)
![3-[(2,3-Dimethylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304453.png)